molecular formula C16H19N3O3S B4525190 3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B4525190
M. Wt: 333.4 g/mol
InChI Key: CRUPUCJYUYAQDS-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a tetrahydrofuran-2-yl group at position 5 and a propanamide chain linked to a 4-methoxyphenyl group at position 2. The (2Z)-ylidene configuration introduces planarity, enhancing π-π stacking interactions with biological targets. Its molecular formula is C₁₇H₁₈N₃O₃S, with a calculated molecular weight of 356.41 g/mol. The 4-methoxyphenyl moiety may improve lipid solubility and membrane permeability, while the tetrahydrofuran ring could modulate electronic effects and steric bulk .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-21-12-7-4-11(5-8-12)6-9-14(20)17-16-19-18-15(23-16)13-3-2-10-22-13/h4-5,7-8,13H,2-3,6,9-10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUPUCJYUYAQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the tetrahydrofuran group and the methoxyphenyl group. The final step involves the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiadiazole Derivatives

Key Observations:
  • Electron-Donating Groups (e.g., Methoxy) : The 4-methoxyphenyl group in the target compound likely enhances solubility and target affinity compared to electron-withdrawing groups (e.g., nitro in ).
  • Tetrahydrofuran vs.
  • Biological Activity : Compounds with acetylpyridinyl () or thiophene () substituents show higher anticancer or anti-inflammatory activity, respectively, suggesting substituent-driven target specificity.

Physicochemical Properties

Property Target Compound N-(5-Isoxazol-5-yl-3-phenyl-thiadiazole) () N-[5-(Acetylpyridinyl)-thiadiazole] ()
LogP ~2.8 (predicted) 3.1 2.5
Solubility Moderate (DMSO) Low (aqueous) Low (DMSO)
Hydrogen Bond Acceptors 6 5 7
  • The tetrahydrofuran group in the target compound may lower LogP compared to purely aromatic analogs, improving aqueous solubility.
  • Higher hydrogen-bond acceptors in acetylpyridinyl derivatives () correlate with reduced membrane permeability.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide , with CAS number 939243-65-9, is a derivative of the 1,3,4-thiadiazole scaffold known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.

  • Molecular Formula : C16_{16}H19_{19}N3_{3}O3_{3}S
  • Molecular Weight : 333.4 g/mol
  • Structure : The compound features a thiadiazole ring fused with a tetrahydrofuran moiety and a methoxyphenyl group.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole derivatives against bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

CompoundActivityReference
1,3,4-Thiadiazole DerivativesAntimicrobial
2-Amino-1,3,4-thiadiazoleAntimicrobial

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, compounds containing the thiadiazole structure have shown cytotoxic effects against various cancer cell lines. A systematic review indicated that modifications to the thiadiazole ring can enhance its potency against cancer cells by inducing apoptosis and inhibiting cell proliferation .

StudyCancer TypeObserved Effect
Da Silva et al.GlioblastomaCytotoxicity observed in vitro
Kumudha et al.VariousInhibition of cell viability up to 83% at specific concentrations

Neuroprotective Effects

The neuroprotective properties of thiadiazole derivatives are also noteworthy. Studies have demonstrated that these compounds can mitigate neurotoxicity in models of epilepsy and other neurological disorders. The mechanism may involve modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .

Case Studies

Study on Anticonvulsant Activity :
In a study conducted by Sarafroz et al., several derivatives of 1,3,4-thiadiazole were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that certain compounds exhibited significant anticonvulsant effects with minimal toxicity .

Research on Antimicrobial Properties :
A comprehensive review by Gowda et al. compiled data on various thiadiazole derivatives showcasing their antimicrobial efficacy against resistant strains of bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

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